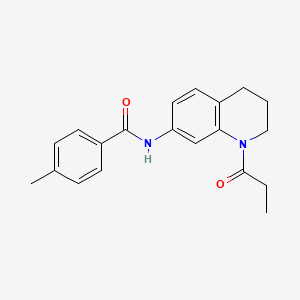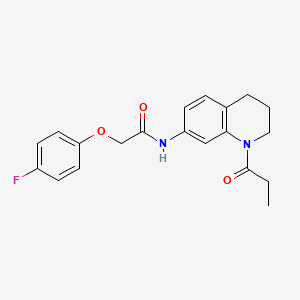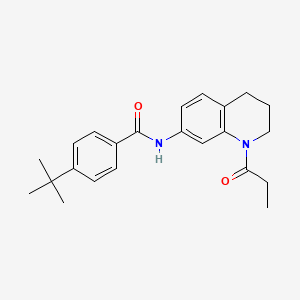
4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as 4MTPB, is a synthetic molecule with potential applications in pharmaceuticals, materials science, and biochemistry. It is a member of the quinoline family, a class of compounds with a wide range of biological activities. 4MTPB has been studied for its potential use in the treatment of a variety of diseases and conditions, including cancer, inflammation, and neurodegenerative disorders. In addition, 4MTPB has been studied for its potential applications in materials science and biochemistry.
Applications De Recherche Scientifique
4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been studied for its potential applications in a variety of scientific research areas. It has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of several cancer cell lines in vitro. In addition, this compound has been studied for its potential anti-inflammatory and neuroprotective effects. It has been shown to inhibit the release of pro-inflammatory cytokines, and to protect neurons from oxidative stress-induced damage. This compound has also been studied for its potential use in the treatment of diabetes, as it has been shown to reduce glucose levels in diabetic mice.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the metabolism of proteins, lipids, and carbohydrates. In addition, this compound has been shown to inhibit the activity of several enzymes involved in the synthesis of pro-inflammatory cytokines, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, as well as inhibit the release of pro-inflammatory cytokines. In animal studies, this compound has been shown to reduce glucose levels in diabetic mice, and to protect neurons from oxidative stress-induced damage. In addition, this compound has been shown to reduce the levels of cholesterol and triglycerides in the blood, as well as reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several advantages for use in laboratory experiments. It is a relatively simple molecule to synthesize, and can be synthesized in a relatively short period of time. In addition, this compound is relatively stable, and can be stored for extended periods of time. However, this compound can be toxic in high concentrations, and should be handled with care.
Orientations Futures
The potential applications of 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide are numerous, and further research is needed to fully understand its mechanism of action and potential therapeutic applications. Future research should focus on the development of more effective delivery systems for this compound, as well as the optimization of its synthesis process. In addition, further research should be conducted to explore the potential use of this compound in the treatment of other diseases and conditions, such as neurodegenerative disorders and diabetes. Finally, further research should be conducted to explore the potential use of this compound in materials science and biochemistry.
Méthodes De Synthèse
4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is synthesized by condensation of 1-propanoyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid and 4-methylbenzamide in the presence of anhydrous sodium acetate. This reaction is carried out in an aqueous solution of methanol at a temperature of 120°C for a period of 4 hours. The resulting product is a white solid that is soluble in organic solvents. The purity of the synthesized this compound can be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Propriétés
IUPAC Name |
4-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-19(23)22-12-4-5-15-10-11-17(13-18(15)22)21-20(24)16-8-6-14(2)7-9-16/h6-11,13H,3-5,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGJWNXCFNDYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569995.png)
![N-(4-bromophenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6570000.png)
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6570014.png)










